Disperse Red 167

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDORFLXCSSFUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067259 | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26850-12-4 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 167: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the monoazo dye, Disperse Red 167. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the class of disperse dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers.

Chemical Structure:

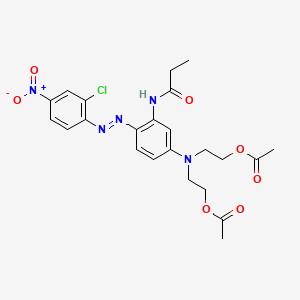

The molecular structure of this compound is provided below:

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | [1] |

| CAS Number | 26850-12-4, 61968-52-3 | [2] |

| Molecular Formula | C₂₃H₂₆ClN₅O₇ | [2] |

| Molecular Weight | 519.93 g/mol | [2] |

| C.I. Number | 11338 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior in various applications and analytical procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method | Reference(s) |

| Melting Point | Not available | - | |

| Boiling Point | Not available | - | |

| Density | Not available | - | |

| Solubility | Soluble in acetone; Insoluble in water | - | |

| Maximum Absorption (λmax) | Not available | UV-Vis Spectroscopy | |

| Appearance | Deep red powder | Visual Inspection | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step diazotization and coupling reaction.[2]

3.1.1. Diazotization of 2-Chloro-4-nitrobenzenamine

Materials:

-

2-Chloro-4-nitrobenzenamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, prepare a solution of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.[3][4]

3.1.2. Azo Coupling with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

Materials:

-

3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

The freshly prepared diazonium salt solution

-

Ice

Procedure:

-

Dissolve 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution to the coupling component solution while maintaining the temperature below 5 °C. A colored precipitate of this compound will form.[3]

-

Continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure the coupling reaction is complete.

-

Isolate the crude this compound precipitate by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted starting materials and salts.

Purification of this compound

Method: Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the dye at high temperatures but have low solubility at low temperatures. Common solvents for disperse dyes include acetone, ethanol, or toluene. The ideal solvent should be determined experimentally.[5][6]

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven at an appropriate temperature.[7][8]

Analytical Characterization

3.3.1. UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Procedure:

-

Prepare a dilute solution of purified this compound in a suitable solvent (e.g., acetone).

-

Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of approximately 300-700 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.[9][10][11]

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Procedure:

-

Prepare a sample of the purified dye, typically as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amide), C=O (ester and amide), N=N (azo), and C-Cl.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Procedure:

-

Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.[12][13]

3.3.4. Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability of this compound.

Procedure:

-

Place a small, accurately weighed sample of the purified dye into a TGA or DSC sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

For TGA, monitor the weight loss as a function of temperature to determine the decomposition temperature.

-

For DSC, monitor the heat flow to identify thermal events such as melting and decomposition.[14][15]

Logical Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analysis.rs [analysis.rs]

- 10. azom.com [azom.com]

- 11. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

- 14. benchchem.com [benchchem.com]

- 15. scielo.org.co [scielo.org.co]

Spectroscopic Data Analysis of CAS Number 26850-12-4: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

The CAS number 26850-12-4 is assigned to the compound known as Disperse Red 167 .[1][2][3] This substance is classified as an organic azo dye.[2]

Table 1: Chemical Identity of CAS 26850-12-4

| Identifier | Value |

| Chemical Name | This compound[1][2][3] |

| Synonyms | Disperse Rubine 2GFL, C.I. This compound[1][2] |

| Molecular Formula | C₂₃H₂₆ClN₅O₇[1][4] |

| Molecular Weight | 519.94 g/mol [1][4] |

| Chemical Structure | Azo dye containing acetoxyethyl, chloro, nitro, and propanoylamino functional groups.[1] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section provides a theoretical analysis of its expected spectroscopic signatures based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to the number of distinct proton and carbon environments.

-

¹H NMR: The spectrum would likely exhibit signals in the aromatic region (around 6.5-8.5 ppm) corresponding to the protons on the substituted benzene (B151609) rings. The presence of ethyl groups in the acetoxyethyl moieties would give rise to characteristic triplet and quartet signals in the aliphatic region. Protons of the methylene (B1212753) groups adjacent to nitrogen and oxygen atoms would appear as distinct multiplets. The amide proton (NH) would likely be observed as a broad singlet.

-

¹³C NMR: The spectrum would show a significant number of signals in the aromatic region (110-160 ppm) for the carbon atoms of the benzene rings. The carbonyl carbons of the acetate (B1210297) and amide groups would resonate at the downfield end of the spectrum (around 170-180 ppm). Signals for the aliphatic carbons of the ethyl and acetoxyethyl groups would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | 3300-3500 (stretch) |

| C-H (Aromatic) | 3000-3100 (stretch) |

| C-H (Aliphatic) | 2850-3000 (stretch) |

| C=O (Ester) | 1735-1750 (stretch) |

| C=O (Amide) | 1630-1680 (stretch) |

| N=N (Azo) | 1400-1450 (stretch, often weak) |

| C-N | 1000-1350 (stretch) |

| C-O (Ester) | 1000-1300 (stretch) |

| C-Cl | 600-800 (stretch) |

| NO₂ | 1500-1570 and 1300-1370 (asymmetric and symmetric stretch) |

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the ester and amide linkages, as well as the azo bond.

UV-Visible (UV-Vis) Spectroscopy

As a dye, this compound is expected to have strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its red color. The maximum absorption wavelength (λmax) is reported to be 525 nm.[2] This absorption is due to the extended π-conjugation system of the azo compound.

Representative Experimental Data from Related Compounds

To provide a practical context, this section presents spectroscopic data for compounds with structural similarities to this compound, specifically acetohydrazide derivatives.

It is crucial to note that the following data does not belong to CAS 26850-12-4 but to related chemical structures.

Example Compound 1: (E)-N'-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide

Table 3: ¹H NMR Spectroscopic Data for a Representative Acetohydrazide Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 | s | 1H | -N=CH- |

| 7.61 | d | 2H | Ar-H |

| 7.25 | t | 1H | Ar-H |

| 7.15 | d | 2H | Ar-H |

| 6.95 | d | 2H | Ar-H |

| 3.81 | s | 3H | -OCH₃ |

| 3.69 | s | 2H | -CH₂- |

| 2.34 | s | 3H | Ar-CH₃ |

Data sourced from a study on a similar acetohydrazide compound and should be considered illustrative.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring spectroscopic data, adaptable for compounds like this compound and its analogs.

3.2.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

General Structure of an Azo Dye

The following diagram illustrates the core structure of an azo dye, highlighting the central azo linkage (-N=N-) that connects two aromatic rings.

Caption: Core structure of an azo dye.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 26850-12-4 [chemnet.com]

- 2. Disperse Red S-2GFL CAS#: 26850-12-4 [m.chemicalbook.com]

- 3. This compound | CAS 26850-12-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 26850-12-4 CAS MSDS (Disperse Red S-2GFL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (E)-N'-(4-Meth-oxy-benzyl-idene)-2-m-tolyl-acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

"Disperse Red 167 molar mass and molecular formula"

This document provides a concise technical overview of the chemical properties of Disperse Red 167, focusing on its molecular formula and molar mass. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise chemical data.

Chemical Identity

This compound is a dye used in various industrial applications, including textiles and plastics. Analysis of chemical databases reveals slight variations in the reported molecular structure and weight, which may be attributed to different isomers or related compounds being referenced under the same name. The primary variants found are detailed below.

Physicochemical Properties

The core physicochemical data for this compound is summarized in the table below. It is important to note the different CAS numbers associated with the varying molecular formulas.

| Property | Value | Source |

| Molecular Formula | C23H26ClN5O7 | [1][2][3][4] |

| C22H24ClN5O7 | [5][6] | |

| C23H27ClN4O7 | [7] | |

| Molar Mass | 519.93 g/mol | [1][2][3] |

| 505.91 g/mol | [5][6] | |

| 506.93608 g/mol | [7] | |

| CAS Number | 61968-52-3 / 26850-12-4 | [1][3] |

| 1533-78-4 (for this compound:1) | [5] | |

| Physical Appearance | Deep red powder | [1][2] |

Note on Discrepancies: The variations in molecular formula and molar mass likely correspond to different commercial products or specific isomers. For instance, the compound with a molar mass of 505.91 g/mol is sometimes referred to as this compound:1[5][6]. Researchers should reference the specific CAS number to ensure they are working with the intended compound.

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the different reported identifiers for this compound.

Due to the nature of this compound as an industrial dye, detailed experimental protocols for its synthesis or its effects on biological signaling pathways are not typically available in the public domain. The provided information focuses on the fundamental chemical properties as requested.

References

- 1. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]

- 2. chembk.com [chembk.com]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound | C23H26ClN5O7 | CID 117878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound:1 | 1533-78-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

Solubility of Disperse Red 167 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 167, a monoazo dye widely used in the textile industry and relevant in various research contexts. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative information and detailed experimental protocols for the quantitative determination of its solubility in organic solvents.

Introduction to this compound

This compound (C.I. 11338) is a synthetic dye valued for its deep red hue and application in dyeing hydrophobic fibers, particularly polyester.[1][2] Its chemical structure, C₂₃H₂₆ClN₅O₇, and molecular weight of approximately 519.93 g/mol , contribute to its characteristic solubility profile.[1][2][3] Understanding its behavior in various organic solvents is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies.

Qualitative Solubility Data

Publicly available technical and safety data sheets consistently report the following qualitative solubility information for this compound.[1][4][5][6]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetone (B3395972) | Soluble[1][4][5][6] |

| Alcohol (e.g., Ethanol) | Soluble[1][5][6] |

| Water | Insoluble[1][5][6] |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, quantitative determination is essential.

Quantitative Solubility Determination: Experimental Protocols

The quantitative measurement of this compound solubility in organic solvents can be achieved by following standardized methods. The International Organization for Standardization (ISO) provides a robust framework in ISO 7579:2009 , which outlines gravimetric and photometric methods for this purpose.[7][8] These methods are applicable for concentrations between 1 g/L and 1000 g/L.[7]

General Experimental Workflow

The process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the amount of dissolved dye in the supernatant.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Isothermal Saturation

This protocol is adapted from the principles outlined in ISO 7579:2009.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvents of interest (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

For Gravimetric Method: Drying oven, desiccator, weighing dishes

-

For Photometric Method: UV-Vis Spectrophotometer, quartz or glass cuvettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass container (e.g., an Erlenmeyer flask with a ground glass stopper). "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Place the sealed container in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment. The temperature should be recorded and maintained throughout the experiment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. ISO 7579:2009 suggests a mixing time of 3 hours, but this should be validated by preliminary experiments (e.g., measuring concentration at different time points until it becomes constant).[9]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the container to rest at the same constant temperature for the undissolved dye to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe. To ensure all particulate matter is removed, pass the solution through a syringe filter (compatible with the solvent) into a clean, dry container. The filtrate is the saturated solution.

-

-

Quantification of the Dissolved Dye:

-

Method A: Gravimetric Method (Recommended for volatile solvents, b.p. < 120 °C) [7]

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry weighing dish.

-

Place the dish in a drying oven at a temperature suitable for evaporating the solvent without degrading the dye. The temperature should be well below the dye's melting point (127 °C for a related compound, this compound:1).[10]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish with the dry dye residue.

-

Calculate the solubility (S) in grams per liter (g/L) using the formula: S = (m₂ - m₁) / V where:

-

m₁ = mass of the empty weighing dish (g)

-

m₂ = mass of the weighing dish with residue (g)

-

V = volume of the filtrate taken (L)

-

-

-

Method B: Photometric Method (Recommended for less volatile solvents, b.p. > 120 °C) [7]

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a dilute solution in the UV-Vis spectrophotometer.[11][12]

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line through the origin. The equation of this line is the calibration curve.

-

-

Analyze the Saturated Solution:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

-

Calculate Solubility:

-

Calculate the solubility (S) in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

S (g/L) = Concentration of diluted sample (g/L) × (Volume of diluted solution / Volume of filtrate taken)

-

-

-

Conclusion

While qualitative data indicates that this compound is soluble in acetone and alcohol, for scientific and industrial applications requiring precision, quantitative data is necessary. This guide provides a detailed framework based on the ISO 7579:2009 standard for researchers to experimentally determine the solubility of this compound in various organic solvents. The choice between the gravimetric and photometric methods should be based on the boiling point of the solvent used. Adherence to these standardized protocols will ensure the generation of accurate and reproducible solubility data, which is crucial for the effective application and study of this compound.

References

- 1. sdinternational.com [sdinternational.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C23H26ClN5O7 | CID 117878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. Disperse Red 167 Dyes Manufacturer in Mumbai, Disperse Red 167 Dyes Exporter [dyestuff.co.in]

- 6. indiamart.com [indiamart.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. UNE EN ISO 7579:2010 Dyestuffs - Determination of solubility in organic solvents - Gravimetric and photometric methods (ISO 7579:2009) [en-standard.eu]

- 9. normservis.cz [normservis.cz]

- 10. This compound:1 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ajol.info [ajol.info]

Disperse Red 167: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Red 167, a monoazo dye belonging to the disperse class of colorants. Primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, a thorough understanding of its light-absorbing characteristics is crucial for quality control, research, and development applications. This document outlines the key spectroscopic data, a detailed experimental protocol for determining its maximum absorption wavelength (λmax), and a logical workflow for this analytical procedure.

Core Spectroscopic and Physicochemical Data

The essential quantitative data for this compound are summarized in the table below. These parameters are fundamental for its identification, characterization, and quantification in various matrices.

| Property | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 525 nm | [1] |

| Molecular Formula | C23H26ClN5O7 | [2] |

| Molecular Weight | 519.93 g/mol | [2][3] |

| Appearance | Dark red powder | [1][3] |

| Solubility | Soluble in acetone (B3395972); Insoluble in water | [1] |

| Molar Absorptivity (ε) | Not readily available in cited literature |

Determination of Maximum Absorption Wavelength (λmax): Experimental Protocol

The following protocol describes a generalized method for determining the maximum absorption wavelength of this compound using UV-Visible spectrophotometry. This procedure is based on standard analytical practices for disperse dyes.

1. Objective:

To determine the wavelength at which this compound exhibits maximum absorbance (λmax) in a suitable solvent.

2. Materials and Equipment:

-

This compound powder

-

Acetone (spectroscopic grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Visible spectrophotometer

3. Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound powder.

-

Quantitatively transfer the dye into a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of spectroscopic grade acetone and then dilute to the mark with the same solvent. This will be the stock solution.

-

-

Preparation of Working Solution:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with spectroscopic grade acetone. The concentration of this working solution should be such that its maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).

-

-

Spectrophotometric Analysis:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning from 400 nm to 700 nm.

-

Use spectroscopic grade acetone as the blank reference. Fill a quartz cuvette with the blank and place it in the reference beam of the spectrophotometer.

-

Fill another quartz cuvette with the prepared working solution of this compound and place it in the sample beam.

-

Perform a baseline correction with the blank.

-

Scan the absorbance of the sample solution across the specified wavelength range.

-

-

Data Analysis:

-

Identify the wavelength at which the highest absorbance peak is observed. This wavelength is the λmax of this compound.

-

Record the absorbance value at the λmax.

-

Logical Workflow for λmax Determination

The following diagram illustrates the logical steps involved in the experimental determination of the maximum absorption wavelength of a disperse dye.

Caption: Workflow for λmax determination.

This comprehensive guide provides the foundational technical information for researchers and professionals working with this compound. The provided data and protocols facilitate accurate spectroscopic analysis, a critical component in both research and industrial applications of this dye.

References

A Technical Deep Dive into the Photophysical Properties of Disperse Red 167

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 167 (C.I. 11338) is a monoazo disperse dye characterized by its vibrant red hue and its application in the dyeing of hydrophobic fibers, particularly polyester. Its chemical structure, featuring a 2-chloro-4-nitrophenyl azo group coupled to an N,N-bis(2-acetoxyethyl)amino-3-propanoylamino-benzene moiety, dictates its interaction with light and its surrounding environment. Understanding the photophysical properties of this compound is crucial for optimizing its use in various applications, including textiles, plastics, and potentially as a fluorescent probe in specific research contexts, although its fluorescence is generally weak. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission properties, and the influence of the solvent environment.

Chemical Structure and Variants

This compound and a closely related compound, this compound:1, are often mentioned in the literature. While both are synthesized from the diazotization of 2-chloro-4-nitrobenzenamine, they differ in their coupling components, leading to distinct chemical structures and molecular weights.

-

This compound:

-

This compound:1:

This guide will primarily focus on this compound, but will include data for this compound:1 where available, highlighting the distinction.

Core Photophysical Parameters

The interaction of this compound with light is governed by its electronic structure. The key photophysical parameters are summarized below. Due to the limited availability of direct experimental data for this compound, some values are estimated based on structurally similar azo dyes.

| Parameter | Value/Range | Solvent/Conditions | Notes and Citations |

| Maximum Absorption Wavelength (λmax) | ~525 nm | Not specified | This is the most consistently reported value for this compound.[7][8] Studies on similar 2-chloro-4-nitrophenyl azo dyes show λmax values in the range of 515-563 nm in various organic solvents. |

| Molar Extinction Coefficient (ε) | 25,000 - 50,000 M⁻¹cm⁻¹ (Estimated) | Organic Solvents | Direct experimental data for this compound is not readily available. This range is based on values reported for structurally similar monoazo disperse dyes derived from 2-chloro-4-nitroaniline (B86195). |

| Fluorescence Emission Maximum (λem) | Not Reported | - | Data not found in the reviewed literature. Typically, azo dyes are weak emitters. |

| Fluorescence Quantum Yield (Φf) | Very Low (~10⁻³) (Estimated) | Alcoholic Solvents | Direct experimental data for this compound is not available. This estimation is based on the reported quantum yield for the structurally related Disperse Red 1, which is also an azo dye. Azo dyes generally exhibit low fluorescence due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | Not Reported | - | Data not found in the reviewed literature. |

Solvatochromism

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. Azo dyes, including this compound, are known to exhibit solvatochromism.

The absorption spectrum of azo disperse dyes synthesized from 2-chloro-4-nitroaniline (a key precursor for this compound) shows a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. While specific data for this compound across a range of solvents is not available, a similar trend is expected.

Experimental Protocols

The determination of the photophysical parameters of this compound involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Measurement: Record the absorption spectra for each concentration over a wavelength range of at least 300-700 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Figure 1: Workflow for determining λmax and ε using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength to be used for this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).

-

Solution Preparation: Prepare a series of five to six dilute solutions of both the reference standard and this compound in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., near the λmax of this compound).

-

Measurement:

-

Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of the solvent blank, the reference standard solutions, and the this compound solutions.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra for both the reference standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

References

- 1. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. dye solvent red: Topics by Science.gov [science.gov]

- 4. Study of the Relationships between the Chemical Structures of Azo Disperse Dyes and their Dyeing Properties on Polyester | Scientific.Net [scientific.net]

- 5. This compound:1 | 1533-78-4 [chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. C.I.this compound [chembk.com]

- 8. tkechemical.com [tkechemical.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Red 167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the azo dye, Disperse Red 167 (C.I. 11338). This document outlines key thermal properties, details the experimental methodologies for thermal analysis, and presents the known decomposition pathways and products. The information herein is intended to support research and development activities where the thermal behavior of this dye is a critical parameter.

Physicochemical Properties of this compound

This compound is a single azo dye characterized by its deep red, powdered form. It is primarily used in the dyeing of synthetic fibers, particularly polyester (B1180765), via high-temperature methods. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₆ClN₅O₇ |

| Molecular Weight | 519.93 g/mol |

| CAS Registry Number | 61968-52-3 / 26850-12-4 |

| Melting Point | 120 °C |

| Maximum Absorption Wavelength (λmax) | 525 nm |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a crucial factor in its application, particularly in high-temperature dyeing processes such as the hot melt method, which requires temperatures exceeding 200 °C. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

| Analytical Technique | Parameter | Observation |

| TGA | Onset Decomposition Temperature (Dyed PET Fabric) | ~403.9 °C |

| DSC | Melting Temperature (Tm) | Not explicitly available for the pure dye. |

| DSC | Glass Transition Temperature (Tg) | Not explicitly available for the pure dye. |

It has been noted that treatment with supercritical CO2 at temperatures above 120 °C can lead to a shift in the thermal decomposition temperatures to lower values.[1]

Pyrolysis and Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has been employed to identify the thermal decomposition products of this compound. The primary degradation mechanism involves the scission of the azo bond (N=N) and carbon-oxygen (C-O) bonds.[2][3]

The main pyrolysis products identified at different temperatures are summarized below.

| Pyrolysis Temperature | Major Decomposition Products |

| 420 °C | Acetic acid, 1-amino-2-chloro-4-nitrobenzene |

| 600 °C | Acetic acid, 1-amino-2-chloro-4-nitrobenzene, Carbon dioxide |

The presence of carbon dioxide at higher temperatures suggests further degradation of the initial pyrolysis products.[2]

Experimental Protocols

The following sections detail standardized methodologies for the thermal analysis of azo dyes like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring mass loss as a function of temperature.

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample: 3-10 mg of high-purity this compound powder.

-

Crucible: Inert sample pans (e.g., alumina, platinum).

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

Procedure:

-

Sample Preparation: Accurately weigh the dye sample into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace and purge with the inert gas for a sufficient time to ensure an oxygen-free environment.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature near ambient (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient for complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The output will be a thermogram (mass vs. temperature) and its derivative (DTG curve), showing the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg) by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation and Materials:

-

Differential Scanning Calorimeter: A calibrated DSC instrument.

-

Sample: 1-15 mg of high-purity this compound powder.

-

Crucible: Aluminum pans and lids.

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate.

Procedure:

-

Sample Preparation: Accurately weigh the dye sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell and purge with the inert gas.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Cool the sample at a controlled rate.

-

Reheat the sample at the same controlled rate.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation and Materials:

-

Pyrolyzer: Coupled directly to a GC-MS system.

-

Sample: A small amount of this compound powder.

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS): Capable of electron ionization (EI).

Procedure:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 420 °C and 600 °C) in an inert atmosphere within the pyrolyzer.[2]

-

Chromatographic Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and polarity. A typical temperature program would be to hold at 40°C for 5 minutes, then ramp up to 300°C at 10°C/minute and hold for 10 minutes.[2]

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

References

Disperse Red 167: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Disperse Red 167, a significant monoazo dye. The document details its chemical identity, physical and chemical properties, and common industrial applications, with a focus on providing actionable information for research and development professionals.

Chemical Identity: Synonyms and Trade Names

This compound is known by a variety of synonyms and trade names across different manufacturers and suppliers. This section clarifies its nomenclature to aid in accurate identification and sourcing.

Common Synonyms:

-

C.I. This compound[3]

-

Disperse Red 5BL[4]

-

Disperse Red S-5BL[3]

-

Disperse red SE-GF[3]

-

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[5]

-

((4-((2-Chloro-4-nitrophenyl)diazenyl)-3-propionamidophenyl)azanediyl)bis(ethane-2,1-diyl) diacetate[5]

Selected Trade Names:

-

Akasperse Rubine 3BLS Liq.[6]

-

Chromacron Rubine 2-GFL[6]

-

Dorospers Rubine GFL Conc.[6]

-

LeadisperseRubine 2GFL[6]

-

Terilenia Rubine FBL[6]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 61968-52-3, 26850-12-4[1][2] |

| C.I. Number | 11338[1][2] |

| Molecular Formula | C₂₃H₂₆ClN₅O₇[1][2][5] |

| Molecular Weight | 519.93 g/mol [1][2] |

| Physical Appearance | Deep red powder[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 120 °C[7] |

| Maximum Absorption Wavelength (λmax) | 525 nm[7] |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water.[1][2] |

| Density | 1.34 g/cm³ (Predicted)[8] |

| Boiling Point | 713.2 °C at 760 mmHg (Predicted)[8] |

| Flash Point | 385.1 °C[8] |

Table 3: Fastness Properties on Polyester (B1180765)

| Fastness Test | Grade |

| Light Fastness | 5-7[3] |

| Washing Fastness (Staining) | 4-5[3] |

| Sublimation Fastness | 4[3] |

Experimental Protocols

This section details methodologies for the synthesis, application, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

The manufacturing process begins with the diazotization of 2-Chloro-4-nitrobenzenamine.[6] In a typical diazotization reaction, the aromatic amine is dissolved or suspended in a strong acid, such as hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added slowly to form the diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt solution is then coupled with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine to form the final this compound molecule.[6] The coupling reaction is typically carried out in a controlled pH environment to ensure the desired product is formed.

Note: A detailed, publicly available, step-by-step laboratory synthesis protocol for this compound is not readily found in the literature, likely due to its proprietary nature.

High-Temperature, High-Pressure (HTHP) Exhaust Dyeing of Polyester

This compound is primarily used for dyeing polyester fibers, for which the HTHP method is highly effective.

1. Pre-treatment of Polyester Fabric (Scouring):

-

Objective: To remove impurities such as oils and sizes from the fabric.

-

Procedure: The polyester fabric is washed in a solution containing a non-ionic detergent and soda ash.

2. Dye Bath Preparation:

-

Components:

-

This compound dye

-

Dispersing agent (to prevent dye aggregation)

-

Acetic acid (to maintain pH between 4.5 and 5.5)

-

Levelling agent (optional, for uniform dyeing)

-

Softened water

-

-

Procedure: The components are mixed in a dye bath with a typical dye concentration of 1-3% on the weight of the fabric (o.w.f.).

3. Dyeing Cycle:

-

The scoured polyester fabric is introduced into the dye bath.

-

The temperature is gradually raised to 130°C over 30-40 minutes in a high-temperature, high-pressure dyeing machine.

-

The temperature is maintained at 130°C for 30-60 minutes.

-

The dye bath is then slowly cooled to 80°C before draining.

4. Post-Dyeing Treatment (Reduction Clearing):

-

Objective: To remove unfixed dye from the fabric surface, improving fastness properties.

-

Procedure: The dyed fabric is treated with a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15 minutes.

-

The fabric is then rinsed thoroughly and neutralized with acetic acid.

Analytical Method: HPLC/HRMS for Identification in Textiles

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC/HRMS) can be used for the identification of this compound:1 in textile samples.

-

Sample Preparation: Extraction of the dye from the textile fibers using a suitable solvent.

-

Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 reversed-phase column, to separate the dye from other components.

-

Detection and Identification: The eluent from the HPLC is introduced into a high-resolution mass spectrometer. The identification of this compound:1 is confirmed by its retention time, accurate mass isotopic pattern, and MS/MS fragmentation pattern. For instance, in one study, the extracted ion chromatogram showed a peak at a retention time of 13.4 minutes corresponding to the exact mass m/z 506.1437 for this compound:1.[9]

Visualizations

High-Temperature, High-Pressure (HTHP) Dyeing Workflow

The following diagram illustrates the key stages of the HTHP exhaust dyeing process for polyester using this compound.

Caption: Workflow for HTHP Dyeing of Polyester with this compound.

Logical Relationship of this compound Identifiers

This diagram shows the relationship between the common name, CAS numbers, and the IUPAC name for this compound.

Caption: Identifiers for this compound.

References

- 1. ijirset.com [ijirset.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google Patents [patents.google.com]

- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

Synthesis and Purification of Disperse Red 167: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 167 is a monoazo disperse dye characterized by its deep red hue, utilized primarily in the dyeing of synthetic fibers such as polyester. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, drawing from established chemical principles and available literature. The synthesis involves a two-step process: the diazotization of 2-chloro-4-nitrobenzenamine followed by an azo coupling reaction with a substituted aniline (B41778) derivative. This document details the experimental protocols for these reactions and outlines methods for the purification of the final product to achieve a high degree of purity essential for research and development applications. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

This compound, belonging to the single azo class of dyes, is a significant colorant in the textile industry.[1][2] Its molecular structure imparts a bluish-red shade and it is valued for its performance in high-temperature and high-pressure dyeing methods.[1][2] The synthesis of this compound is a classic example of azo dye chemistry, involving the formation of a stable diazonium salt from a primary aromatic amine and its subsequent electrophilic substitution onto an electron-rich coupling component. Understanding the intricacies of its synthesis and purification is crucial for ensuring consistent quality, high yield, and purity, which are critical parameters for its application in various fields, including materials science and potentially as a reference standard in analytical chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through a two-stage reaction process. The first stage is the diazotization of 2-chloro-4-nitrobenzenamine. The resulting diazonium salt is then coupled with a specific N,N-disubstituted aniline derivative. There are two common variants of the coupling component, leading to slight variations of the final dye, often designated as this compound and this compound:1.[1][2]

Stage 1: Diazotization of 2-Chloro-4-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong acid.

Experimental Protocol:

-

In a reaction vessel, prepare a suspension of 2-chloro-4-nitrobenzenamine in an acidic medium, such as hydrochloric acid or sulfuric acid, with a mass percent of 5-30%.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The molar ratio of 2-chloro-4-nitrobenzenamine to sodium nitrite should be approximately 1:1 to 1:1.3.

-

Maintain the temperature between 0-5 °C throughout the addition of the sodium nitrite solution to ensure the stability of the diazonium salt.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30-60 minutes to ensure the diazotization reaction goes to completion.

-

The resulting solution contains the 2-chloro-4-nitrobenzenamine diazonium salt and is used directly in the subsequent coupling reaction.

Stage 2: Azo Coupling Reaction

The diazonium salt prepared in the first stage is a weak electrophile and will react with an electron-rich coupling component. For the synthesis of this compound, the coupling components are typically N,N-bis(2-acetoxyethyl)aniline derivatives.

Experimental Protocol:

-

In a separate reaction vessel, dissolve the coupling component, either 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine for this compound:1 or 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine for this compound, in a suitable solvent, such as a mixture of water and a water-miscible organic solvent, and cool to below 10 °C.[1][2]

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by adding a buffer solution or a weak base as needed.[1][2]

-

Keep the temperature of the reaction mixture below 10 °C throughout the coupling process to minimize side reactions.

-

After the addition of the diazonium salt is complete, continue to stir the mixture for several hours to ensure the completion of the coupling reaction.

-

The crude this compound will precipitate out of the solution as a colored solid.

-

Collect the crude product by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

Table 1: Reactants for the Synthesis of this compound Variants

| Dye Variant | Diazo Component | Coupling Component |

| This compound:1 | 2-Chloro-4-nitrobenzenamine | 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine |

| This compound | 2-Chloro-4-nitrobenzenamine | 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine |

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities, including unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for most applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like disperse dyes. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Transfer the washed and dried crude this compound to a flask.

-

Add a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) in small portions while heating the mixture to its boiling point with stirring. Add just enough solvent to completely dissolve the solid.

-

Once the dye is fully dissolved, allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the dye decreases, and it will crystallize out, leaving the impurities in the solution.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Dry the purified this compound in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆ClN₅O₇ |

| Molecular Weight | 519.93 g/mol |

| Appearance | Deep red powder |

| CAS Number | 61968-52-3 / 26850-12-4 |

Note: The properties listed are for the variant with the propanoylamino group.[2]

Characterization

The purity and identity of the synthesized and purified this compound should be confirmed using various analytical techniques, including:

-

Melting Point: A sharp melting point range indicates high purity.

-

Thin Layer Chromatography (TLC): To check for the presence of impurities.

-

Spectroscopy (UV-Vis, FT-IR, NMR): To confirm the chemical structure of the dye.

-

Mass Spectrometry: To determine the molecular weight.

Conclusion

This technical guide has outlined the fundamental procedures for the synthesis and purification of this compound. The two-stage synthesis, involving diazotization and azo coupling, is a robust method for producing this important disperse dye. Proper control of reaction conditions, particularly temperature and pH, is crucial for achieving a good yield and high purity. The purification of the crude product, primarily through recrystallization, is a critical step to ensure the final product meets the stringent quality requirements for its intended applications. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this class of compounds.

References

Toxicological Profile of Disperse Red 167: An In-depth Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for Disperse Red 167. It is important to note that for many standard toxicological endpoints, publicly available data for this compound is limited. Safety Data Sheets for "this compound:1" frequently state "no data available" for key metrics such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.[1] To provide a broader context for researchers and professionals in drug development, this guide also includes information on the toxicological profile of the general class of azo disperse dyes, with a specific focus on the well-studied compound Disperse Red 1, which should not be considered as direct data for this compound.

Executive Summary

This compound is a disperse dye used in the textile and plastics industries. While specific toxicological data for this compound is scarce, this guide synthesizes the available information and provides a contextual understanding based on related azo disperse dyes. The primary known toxicological information for this compound relates to its ecotoxicity, where the raw dye has been shown to be toxic to certain microorganisms. However, its biodegradation metabolites have been found to be non-toxic in phytotoxicity studies. Due to the data gaps, a comprehensive assessment of the human health risks of this compound cannot be definitively made. This guide presents the limited data on this compound and uses the more extensively studied Disperse Red 1 as a surrogate to illustrate potential toxicological concerns, such as genotoxicity and skin sensitization, that are often associated with azo disperse dyes.

Toxicological Data for this compound

The available toxicological data for this compound is limited to its effects on microorganisms and plants.

Ecotoxicity

A study on the biodegradation of this compound demonstrated that the raw dye exhibits toxicity towards several bacterial species.[2] In contrast, the metabolites produced after biodegradation were found to be non-toxic in a phytotoxicity assay using wheat (Triticum aestivum) seed germination.[2]

| Test Organism | Endpoint | Result | Reference |

| Azotobacter sp. | Microbial Toxicity | Zone of Inhibition Observed | [2] |

| Pseudomonas sp. | Microbial Toxicity | Zone of Inhibition Observed | [2] |

| Rhizobium sp. | Microbial Toxicity | Zone of Inhibition Observed | [2] |

| Triticum aestivum (Wheat) | Phytotoxicity of Metabolites | Non-toxic to seed germination | [2] |

Toxicological Profile of Azo Disperse Dyes (with Disperse Red 1 as a Case Study)

Given the lack of data for this compound, this section provides an overview of the toxicological properties of the broader class of azo disperse dyes, using Disperse Red 1 as a prominent example for which more extensive data is available. It is critical to reiterate that this data is not directly applicable to this compound.

Genotoxicity

Azo dyes, including Disperse Red 1, have been shown to possess genotoxic potential. This is often linked to the metabolic activation of the azo bond to form potentially carcinogenic aromatic amines.

Table 3.1.1: Genotoxicity of Disperse Red 1

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA98 | With S9 | Mutagenic |

| Ames Test | S. typhimurium TA100 | With S9 | Mutagenic |

| Micronucleus Assay | Human Lymphocytes | Not Applicable | Significant, dose-dependent increase in MN |

| Micronucleus Assay | HepG2 cells | Not Applicable | Significant, dose-dependent increase in MN |

| Comet Assay | Mouse Liver Cells (in vivo) | Not Applicable | Induction of primary DNA damage |

Skin Sensitization

Certain disperse dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis.

Table 3.2.1: Skin Sensitization Potential of Disperse Red 1

| Assay Type | Species | Result |

| Local Lymph Node Assay (LLNA) | Mouse | Positive (Sensitizer) |

| Loose-fit Coculture-based Sensitization Assay (LCSA) | Human Cells | Extreme Sensitizer |

Experimental Protocols (General Methodologies)

As specific experimental protocols for this compound are unavailable, this section outlines the general methodologies for key toxicological assays relevant to dye safety assessment.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

General Procedure:

-

Preparation: Histidine-requiring bacterial strains (e.g., TA98, TA100) are cultured overnight. A liver extract (S9 fraction) may be added to simulate metabolic activation in mammals.

-

Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is compared to the number on control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

General Procedure:

-

Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, CHO cells) is cultured and exposed to the test substance at various concentrations.

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, making micronuclei easier to score.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Scoring: The number of micronuclei is counted in a large population of binucleated cells (typically 1000-2000) for each concentration and compared to controls.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice. A significant increase in lymphocyte proliferation indicates a sensitization response.

General Procedure:

-

Animal Dosing: A minimum of four animals per dose group are used. The test substance is applied to the dorsum of both ears for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled marker (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

-

Lymph Node Excision: Several hours after injection, the draining auricular lymph nodes are excised.

-

Quantification: The amount of radiolabel incorporated into the lymph node cells is measured.

-

Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is typically considered a positive response.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Metabolic activation pathway of azo dyes.

dot

Caption: General workflow for the Ames test.

dot

Caption: General workflow for the Local Lymph Node Assay (LLNA).

References

Disperse Red 167: A Technical Guide for Researchers

An In-depth Technical Guide on the Single Azo Class Dye, Disperse Red 167

This compound is a synthetic organic compound classified as a single azo disperse dye.[1][2] Its chemical structure features a single azo group (-N=N-) which acts as the chromophore, responsible for its characteristic red color. This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester (B1180765) and its blends, due to its low water solubility and ability to disperse in aqueous media.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, representative experimental protocol for its synthesis, and methods for its characterization, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is characterized by the following properties, which are crucial for its application and synthesis. The data presented below has been compiled from various sources.

| Property | Value | Source(s) |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 11338 | [1] |

| CAS Registry Number | 61968-52-3, 26850-12-4 | [1][2] |

| Molecular Formula | C₂₃H₂₆ClN₅O₇ | [1][2] |

| Molecular Weight | 519.93 g/mol | [1][2][4] |

| Appearance | Deep red powder | [1][2] |

| Melting Point | 120 °C | [5] |

| Maximum Absorption Wavelength (λmax) | 525 nm | [5] |

| Density | 1.34 g/cm³ | --- |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1][2] The overall reaction involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine.[1]

Experimental Protocol

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on general procedures for azo dye synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-chloro-4-nitrobenzenamine

-

3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Acetate (B1210297)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Stirring apparatus

-

Beakers and flasks

-